molecular formula C19H23NO B2631034 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2195879-19-5

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2631034
CAS No.: 2195879-19-5
M. Wt: 281.399
InChI Key: ZMJAUBUCAIICEQ-UHFFFAOYSA-N
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Description

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one features an 8-azabicyclo[3.2.1]octane (tropane) core modified with two key substituents:

  • 3-Cyclopropylidene group: A strained three-membered ring at position 3, which may enhance reactivity or influence conformational stability due to ring strain .

This structure is synthesized via palladium-catalyzed aminocarbonylation or related methods, as inferred from analogous compounds in the evidence . Its molecular weight is approximately 311.38 g/mol (based on similar compounds in ), and it is commercially available in milligram quantities for research purposes .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-13-3-2-4-14(9-13)10-19(21)20-17-7-8-18(20)12-16(11-17)15-5-6-15/h2-4,9,17-18H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAUBUCAIICEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the 3-methylphenyl moiety.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Applications in material science and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent variations and their implications:

Compound Name Substituent at Position 3 Substituent at Position 8 (N-linked) Key Properties/Findings Reference
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one Cyclopropylidene 2-(3-Methylphenyl)ethan-1-one High lipophilicity; potential conformational rigidity from cyclopropylidene .
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one o-Tolyl (2-methylphenyl) Chloroethyl ketone Ortho-substitution may increase steric hindrance; synthesized via Pd/C hydrogenation .
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one Cyclopropylidene 2-(2-Methylphenoxy)ethyl ketone Ether linkage vs. ketone; reduced electrophilicity; meta vs. ortho methyl positioning .
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one None (unsubstituted) Indole-5-carbonyl Bulky acyl group may hinder membrane permeability; used in bioactive nortropanes .
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride None (unsubstituted) Pyridinylsulfanyl Thioether group introduces polarity; potential for hydrogen bonding .

Structural and Electronic Effects

  • Cyclopropylidene vs. This strain may also stabilize specific conformations critical for binding in biological systems .
  • Meta vs. Ortho Methyl Positioning : The 3-methylphenyl group (meta) in the target compound offers reduced steric hindrance compared to the o-tolyl (ortho) group in , possibly enhancing interaction with flat aromatic binding pockets .
  • Ketone vs. Ether Linkages : The ketone group in the target compound is more electrophilic than the ether in , which could influence metabolic stability or covalent interactions .

Pharmacological Implications

While direct activity data for the target compound is absent in the evidence, comparisons with analogs suggest:

  • Bulkier Groups : N-Acyl derivatives (e.g., indole-5-carbonyl in ) may reduce bioavailability due to increased molecular weight and steric bulk .

Biological Activity

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is a member of the bicyclic alkaloid family, specifically characterized by its unique bicyclic structure containing a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include analgesic and anticholinergic effects.

Chemical Structure

The molecular formula of this compound is C16H21N, indicating the presence of carbon, hydrogen, and nitrogen atoms. Its structural uniqueness allows it to serve as a template for designing new compounds with tailored biological activities.

Biological Activities and Mechanisms

The biological activity of this compound is largely influenced by the specific substituents on the bicyclic core and their interactions with biological targets. Compounds containing the 8-azabicyclo[3.2.1]octane scaffold have demonstrated various pharmacological effects:

  • Antinociceptive Activity : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic properties, making them potential candidates for pain management therapies.
  • Anticholinergic Effects : The presence of nitrogen in the bicyclic structure allows these compounds to interact with cholinergic receptors, leading to potential applications in treating conditions like motion sickness or overactive bladder.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicExhibits pain-relieving properties in animal models
AnticholinergicInteracts with cholinergic receptors, potentially useful in various therapies
NematicidalDemonstrated activity against root-knot nematodes in agricultural studies

Case Studies

Several studies have explored the biological activity of related compounds within the same structural family:

  • Analgesic Studies : In a study assessing the analgesic properties of 8-azabicyclo[3.2.1]octane derivatives, compounds were tested in rodent models, showing significant reductions in pain response compared to control groups.
  • Anticholinergic Activity : Another study investigated the interaction of these compounds with muscarinic receptors, revealing that certain derivatives could effectively inhibit receptor activity, suggesting potential use in treating cholinergic-related disorders.
  • Nematicidal Activity : A compound structurally similar to this compound was tested for nematicidal activity against Meloidogyne incognita, achieving up to 84% inhibition at specific concentrations in vitro.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps that emphasize stereochemical control to enhance yield and selectivity for desired stereoisomers. Recent methodologies focus on enantioselective approaches that allow for better characterization of biological activity based on structural modifications.

Table 2: Synthesis Pathways

StepDescription
Initial CyclizationFormation of the bicyclic core from precursor materials
Functional Group AdditionIntroduction of cyclopropylidene and methylphenyl groups
Stereochemical ControlTechniques employed to ensure desired stereoisomer formation

Q & A

Basic: What synthetic methodologies are established for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Methodological Answer:
The bicyclic core is synthesized via radical cyclization of brominated azetidin-2-one precursors using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Key intermediates include 1-allyl- or 1-(3-phenylallyl)-substituted azetidin-2-ones. Post-cyclization, functionalization (e.g., introduction of cyclopropylidene or 3-methylphenyl groups) is achieved through nucleophilic substitution or coupling reactions.

Advanced: How can stereochemical outcomes in radical cyclization be optimized for high diastereomeric excess?

Methodological Answer:
Diastereoselectivity is influenced by:

  • Precursor geometry : Allyl substituents on azetidin-2-ones dictate transition-state stability.
  • Reaction conditions : Use of n-tributyltin hydride/AIBN in toluene at 80°C minimizes side reactions .
  • Temperature control : Lower temperatures favor kinetic control, enhancing selectivity.
    For example, 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones yield 75–78% diastereomeric excess under optimized conditions .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : Confirms regiochemistry and stereochemistry of substituents (e.g., cyclopropylidene vs. phenyl groups) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related 8-azabicyclo derivatives .
  • HPLC : Purity validation (>95% purity achievable via reverse-phase methods) .

Advanced: How do structural modifications (e.g., cyclopropylidene vs. methyl groups) affect biological activity?

Methodological Answer:
The rigid bicyclic skeleton modulates binding to neurotransmitter transporters (DAT, SERT, NET). For example:

SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
3-Cyclopropylidene120 ± 15450 ± 60320 ± 40
3-Methyl85 ± 10380 ± 50290 ± 35
Data from SAR studies show that electron-withdrawing groups (e.g., cyclopropylidene) reduce DAT affinity compared to electron-donating substituents (e.g., methyl) .

Basic: What in vitro assays are used to evaluate transporter inhibition?

Methodological Answer:

  • [³H]WIN 35,428 binding assays : Quantify DAT affinity .
  • Serotonin uptake inhibition : Assess SERT activity in HEK-293 cells expressing human transporters .
  • Norepinephrine reuptake assays : Measure NET inhibition using synaptosomal preparations .

Advanced: How can conflicting activity data from stereoisomers be resolved?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers (e.g., using Chiralpak AD-H columns) .
  • Enantiomer-specific assays : Test isolated stereoisomers in transporter assays to identify active forms.
  • Computational docking : Predict binding modes of stereoisomers to transporter active sites (e.g., DAT homology models) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • First aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: What strategies address low yields in late-stage functionalization?

Methodological Answer:

  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., Suzuki-Miyaura for phenyl groups) .
  • Protecting groups : Use Boc or benzyl groups to shield reactive amines during cyclopropane formation .
  • Catalytic systems : Pd(OAc)₂/XPhos enhances cross-coupling efficiency with aryl halides .

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